molecular formula C12H8N4OS2 B2592925 (5Z)-2-sulfanylidene-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one CAS No. 860789-53-3

(5Z)-2-sulfanylidene-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one

Cat. No.: B2592925
CAS No.: 860789-53-3
M. Wt: 288.34
InChI Key: BTJNBOHSZYEOKJ-YHYXMXQVSA-N
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Description

(5Z)-2-sulfanylidene-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, a triazole moiety, and a phenyl group

Biochemical Analysis

Biochemical Properties

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been shown to exhibit potent inhibitory activities against certain cancer cell lines . These compounds interact with various enzymes and proteins, potentially altering their function and influencing biochemical reactions .

Cellular Effects

Related 1,2,4-triazole derivatives have been shown to inhibit the proliferation of certain cancer cells, potentially by inducing apoptosis . These compounds may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of MFCD03787524 is not well-established. Related compounds have been shown to exert their effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of MFCD03787524 at different dosages in animal models have not been extensively studied. Related compounds have been evaluated for their effects at varying dosages, including any threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Related compounds may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Related compounds may interact with various transporters or binding proteins, potentially influencing their localization or accumulation .

Subcellular Localization

Related compounds may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-sulfanylidene-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(1H-1,2,4-triazol-1-yl)benzaldehyde with thiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

For large-scale industrial production, the synthesis process can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-sulfanylidene-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding thiols or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or phenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

(5Z)-2-sulfanylidene-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure but different substituents.

    Triazole Derivatives: Compounds containing the triazole moiety, which may exhibit similar biological activities.

    Phenyl-Substituted Compounds: Molecules with phenyl groups that contribute to their chemical reactivity and biological properties.

Uniqueness

(5Z)-2-sulfanylidene-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of both the thiazolidinone and triazole moieties allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

(5Z)-2-sulfanylidene-5-[[2-(1,2,4-triazol-1-yl)phenyl]methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4OS2/c17-11-10(19-12(18)15-11)5-8-3-1-2-4-9(8)16-7-13-6-14-16/h1-7H,(H,15,17,18)/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJNBOHSZYEOKJ-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)S2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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